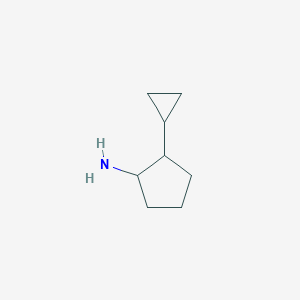
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cycloalkane derivative featuring a cyclopropane ring attached to a cyclohexane ring with two methyl groups at the 3-position and an aldehyde functional group at the 1-position of the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of 3,3-Dimethylcyclohexyl Grignard Reagent: This is achieved by reacting 3,3-dimethylcyclohexyl bromide with magnesium in anhydrous ether.
Cyclopropanation: The Grignard reagent is then reacted with ethyl diazoacetate to form the cyclopropane ring.
Hydrolysis and Oxidation: The resulting ester is hydrolyzed to form the corresponding carboxylic acid, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Oxidation: 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-methanol.
Nucleophilic Addition: Various secondary or tertiary alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl groups, making it less sterically hindered.
2-(Cyclohexyl)cyclopropane-1-carbaldehyde: Similar structure but without the methyl groups on the cyclohexane ring.
3,3-Dimethylcyclohexanone: Contains a ketone group instead of an aldehyde and lacks the cyclopropane ring.
Uniqueness
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a cyclohexane ring with two methyl groups, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-12(2)5-3-4-9(7-12)11-6-10(11)8-13/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XLFWBVNWIBODHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)C2CC2C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



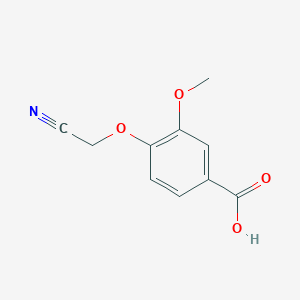



amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
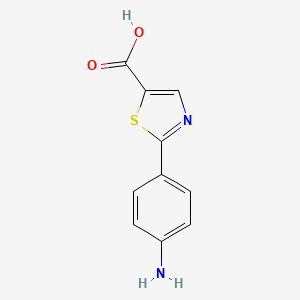
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)
![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)
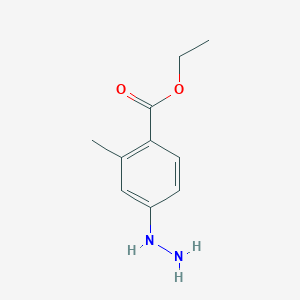
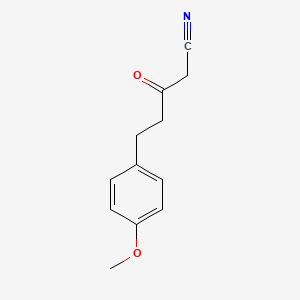
![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
